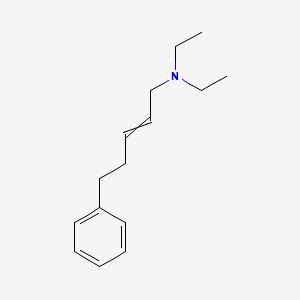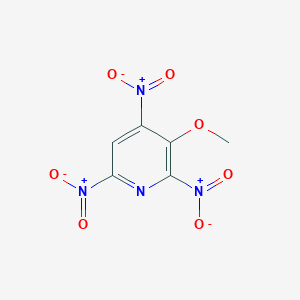
3-Methoxy-2,4,6-trinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2,4,6-trinitropyridine is a nitro-substituted pyridine derivative This compound is characterized by the presence of three nitro groups (-NO2) at the 2, 4, and 6 positions of the pyridine ring, and a methoxy group (-OCH3) at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,6-trinitropyridine typically involves nitration reactions. One common method is the nitration of 3-methoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methoxy-2,4,6-trinitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,4,6-trinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
Comparison with Similar Compounds
2,4,6-Trinitropyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Nitropyridine: Contains only one nitro group, resulting in different chemical properties and reactivity.
3-Methoxy-4,6-dinitropyridine: Similar structure but with different positioning of nitro groups, leading to variations in reactivity and applications.
Uniqueness: 3-Methoxy-2,4,6-trinitropyridine is unique due to the combination of three nitro groups and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
920502-93-8 |
|---|---|
Molecular Formula |
C6H4N4O7 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
3-methoxy-2,4,6-trinitropyridine |
InChI |
InChI=1S/C6H4N4O7/c1-17-5-3(8(11)12)2-4(9(13)14)7-6(5)10(15)16/h2H,1H3 |
InChI Key |
ANWCGVKLJVWNES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


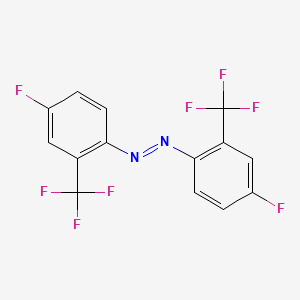

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
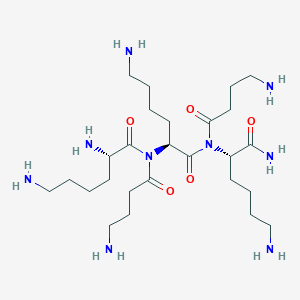



![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)

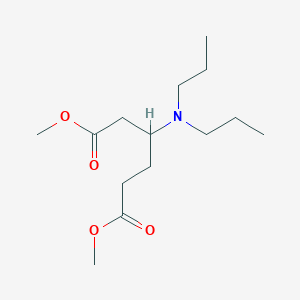

![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
